5-(Pyrrolidin-1-YL)pent-3-YN-1-OL

Description

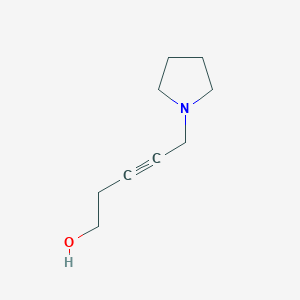

Structure

3D Structure

Properties

IUPAC Name |

5-pyrrolidin-1-ylpent-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c11-9-5-1-2-6-10-7-3-4-8-10/h11H,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIJEQBMVOXHHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394258 | |

| Record name | 5-pyrrolidin-1-ylpent-3-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550302-87-9 | |

| Record name | 5-(1-Pyrrolidinyl)-3-pentyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550302-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-pyrrolidin-1-ylpent-3-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-(Pyrrolidin-1-yl)pent-3-yn-1-ol: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of a robust and efficient methodology for the synthesis of 5-(pyrrolidin-1-yl)pent-3-yn-1-ol, a valuable propargylamine derivative. The core of this synthesis is a copper-catalyzed three-component Mannich reaction, also known as an A3 (aldehyde-alkyne-amine) coupling. This one-pot reaction offers high atom economy and is a powerful tool for the construction of propargylamines, which are significant structural motifs in medicinal chemistry and materials science. This guide will delve into the retrosynthetic analysis, a detailed step-by-step experimental protocol, the underlying reaction mechanism, and the characterization of the target compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Propargylamines

Propargylamines are a pivotal class of organic compounds characterized by an amino group attached to a propargyl moiety (a C≡C triple bond adjacent to a methylene group). This unique structural feature imparts them with diverse biological activities and makes them versatile intermediates in organic synthesis.[1] The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous natural products and pharmaceuticals, often contributing to improved solubility and target binding affinity. The combination of these two pharmacophores in this compound makes it a molecule of significant interest for the development of novel therapeutic agents and functional materials.

The A3 coupling reaction stands out as one of the most efficient methods for the synthesis of propargylamines.[1] This multicomponent reaction involves the condensation of an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a transition metal salt, most commonly a copper(I) species.[2] The reaction's appeal lies in its operational simplicity, mild reaction conditions, and the ability to generate molecular complexity in a single step, aligning with the principles of green chemistry.[1]

This guide will provide a detailed exploration of the synthesis of this compound, leveraging the power of the A3 coupling reaction.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule, this compound, reveals a clear path for its construction. The key disconnection lies at the C-N and C-C bonds adjacent to the alkyne, pointing directly to a three-component Mannich-type reaction.

Caption: Retrosynthetic analysis of the target molecule.

This analysis suggests that the target molecule can be synthesized from three readily available starting materials:

-

Pent-4-yn-1-ol: An alkynol that provides the five-carbon backbone.

-

Pyrrolidine: The secondary amine component.

-

Formaldehyde: The aldehyde component, which can be used in the form of an aqueous solution or as its solid polymer, paraformaldehyde.

The forward synthesis will, therefore, involve the copper-catalyzed coupling of these three components. A notable advantage of this approach is the potential to use the alkynol directly without the need for protecting the hydroxyl group, as many copper-catalyzed A3 couplings are tolerant of this functionality.[3]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the starting material, pent-4-yn-1-ol, and the final target compound, this compound.

Synthesis of the Starting Material: Pent-4-yn-1-ol

While commercially available, pent-4-yn-1-ol can also be readily synthesized in the laboratory. A reliable method involves the ring-opening of tetrahydrofurfuryl chloride with a strong base.

Reaction Scheme:

Tetrahydrofurfuryl chloride → Pent-4-yn-1-ol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Tetrahydrofurfuryl chloride | 120.58 | 12.06 g | 0.10 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 88 mL | 0.22 |

| Diethyl ether (anhydrous) | 74.12 | 200 mL | - |

| Saturated aq. NH4Cl | 53.49 | 100 mL | - |

| Anhydrous MgSO4 | 120.37 | - | - |

Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous diethyl ether (100 mL).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (88 mL, 0.22 mol) to the stirred ether.

-

Dissolve tetrahydrofurfuryl chloride (12.06 g, 0.10 mol) in anhydrous diethyl ether (100 mL) and add it dropwise to the n-butyllithium solution over 1 hour, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield pent-4-yn-1-ol as a colorless liquid.

Synthesis of this compound

This one-pot, three-component reaction is the core of the synthesis.

Reaction Scheme:

Pent-4-yn-1-ol + Pyrrolidine + Formaldehyde --(CuCl)--> this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Pent-4-yn-1-ol | 84.12 | 4.21 g | 0.05 |

| Pyrrolidine | 71.12 | 4.27 g | 0.06 |

| Formaldehyde (37% in H2O) | 30.03 | 4.87 g | 0.06 |

| Copper(I) chloride (CuCl) | 98.99 | 0.25 g | 0.0025 |

| Dioxane | 88.11 | 100 mL | - |

| Saturated aq. NaHCO3 | 84.01 | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Na2SO4 | 142.04 | - | - |

Procedure:

-

To a 250 mL round-bottom flask, add pent-4-yn-1-ol (4.21 g, 0.05 mol), pyrrolidine (4.27 g, 0.06 mol), and dioxane (100 mL).

-

Add copper(I) chloride (0.25 g, 0.0025 mol) to the mixture.

-

Stir the mixture at room temperature and add aqueous formaldehyde (4.87 g, 0.06 mol) dropwise over 30 minutes. A slight exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing 100 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) followed by brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes, with the addition of 1% triethylamine to the eluent to prevent tailing of the basic product.[4]

Reaction Mechanism

The copper-catalyzed A3 coupling reaction proceeds through a well-established catalytic cycle. The mechanism involves the in-situ formation of an iminium ion and a copper acetylide species, which then react to form the propargylamine product.[2]

Caption: Catalytic cycle of the copper-catalyzed A3 coupling reaction.

Elucidation of the Mechanism:

-

Iminium Ion Formation: Pyrrolidine reacts with formaldehyde to form a highly electrophilic iminium ion in situ. This is a classic step in Mannich reactions.[5]

-

Copper Acetylide Formation: The terminal alkyne, pent-4-yn-1-ol, reacts with the copper(I) catalyst to form a copper acetylide species. The copper(I) salt activates the terminal C-H bond of the alkyne, facilitating its deprotonation.[2]

-

Nucleophilic Addition: The nucleophilic copper acetylide then adds to the electrophilic iminium ion. This is the key C-C bond-forming step.

-

Catalyst Regeneration: The resulting intermediate undergoes protonolysis (likely from the water present or a protonated amine) to yield the final propargylamine product and regenerate the copper(I) catalyst, allowing it to re-enter the catalytic cycle.

Characterization of this compound

The structure of the synthesized compound can be confirmed using standard spectroscopic techniques.

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

The spectrum is expected to show characteristic signals for the pyrrolidine ring protons, typically in the range of 1.7-2.7 ppm.

-

The methylene protons adjacent to the nitrogen and the alkyne will appear as a singlet or a narrow triplet around 3.4-3.6 ppm.

-

The methylene protons of the pentynol chain will show distinct multiplets. The protons adjacent to the hydroxyl group will be around 3.7 ppm, and the adjacent methylene protons around 2.5 ppm.

-

The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on the concentration and solvent.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The two acetylenic carbons will appear in the range of 80-90 ppm.

-

The carbons of the pyrrolidine ring will resonate at around 25 ppm and 50 ppm.

-

The methylene carbons of the pentynol chain will have distinct signals, with the carbon bearing the hydroxyl group appearing around 60 ppm.

-

-

FTIR (Fourier-Transform Infrared) Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

-

A weak to medium absorption band around 2200-2260 cm⁻¹ for the C≡C triple bond stretch.

-

C-H stretching vibrations of the aliphatic groups will be observed in the 2850-3000 cm⁻¹ region.

-

C-N stretching vibrations may be observed in the fingerprint region (1000-1300 cm⁻¹).[6][7]

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the product (153.22 g/mol ).

-

Conclusion

The synthesis of this compound via a copper-catalyzed three-component Mannich (A3) coupling reaction is a highly efficient and atom-economical method. This guide has provided a detailed framework for this synthesis, from the preparation of the starting materials to the final purification and characterization of the product. The operational simplicity and the versatility of the A3 coupling make it an invaluable tool for the synthesis of a wide array of propargylamines for applications in drug discovery and materials science. By understanding the underlying principles and the practical aspects of this reaction, researchers can effectively utilize this methodology to access novel and valuable chemical entities.

References

-

Chemistry LibreTexts. (2021). 3.1: A3 Coupling Reaction. [Link]

-

Yadav, J. S., et al. (2019). The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Molecules, 24(7), 1365. [Link]

-

da Silva, F. M., et al. (2015). Coupling Reaction as a Strategy Towards the Synthesis of Alkaloids. Journal of the Brazilian Chemical Society, 26(8), 1549-1562. [Link]

-

Fredon, F., Alanine, A., & Galley, G. (2000). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Molbank, M158. [Link]

-

AdiChemistry. (n.d.). Mannich Reaction | Mechanism | Explanation | Applications. [Link]

-

Borah, M., et al. (2015). Supporting Information Efficient one-pot synthesis of Propargylamines catalysed by Gold nanocrystals Stabilized on montmorillonite. RSC Advances. [Link]

-

Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

-

MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(11), 2993. [Link]

-

Zhang, J., et al. (2015). Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. RSC Advances, 5, 37737-37741. [Link]

-

MDPI. (2022). Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. Catalysts, 12(7), 723. [Link]

-

Zeynizadeh, B., & Rahmani, S. (2015). Mild and Efficient Synthesis of Propargylamines by Copper-Catalyzed Mannich Reaction. Journal of the Chinese Chemical Society, 62(10), 873-878. [Link]

-

YouTube. (2021, February 9). column chromatography & purification of organic compounds. [Link]

-

Universal Lab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]

-

National Institutes of Health. (2024, June 17). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. biotage.com [biotage.com]

- 5. adichemistry.com [adichemistry.com]

- 6. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 7. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Characterization of 5-(Pyrrolidin-1-YL)pent-3-YN-1-OL

Introduction: A Molecule of Interest in Modern Drug Discovery

5-(Pyrrolidin-1-YL)pent-3-YN-1-OL (CAS No. 550302-87-9) is a bifunctional organic molecule that holds significant potential in the landscape of contemporary drug discovery and development.[1] Its structure is characterized by a terminal primary alcohol, an internal alkyne, and a tertiary amine in the form of a pyrrolidine ring. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecular architectures. The pyrrolidine moiety is a common scaffold in numerous biologically active compounds and approved drugs, often enhancing solubility and protein-binding affinity.[2] The propargyl alcohol component provides a reactive handle for a variety of chemical transformations, including cyclization and coupling reactions, which are pivotal in the synthesis of novel therapeutic agents.[3][4]

This guide provides a comprehensive overview of the essential characterization data for this compound. As a Senior Application Scientist, the following sections are structured to not only present the data but also to offer insights into the underlying principles and experimental considerations, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its handling, formulation, and biological activity. The table below summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| CAS Number | 550302-87-9 | [1] |

| Molecular Formula | C₉H₁₅NO | [1] |

| Molecular Weight | 153.22 g/mol | [1] |

| Appearance | Predicted: Colorless to pale yellow liquid | - |

| Boiling Point | Predicted: > 200 °C (decomposes) | - |

| Solubility | Predicted: Soluble in water and polar organic solvents | - |

| Storage | Sealed in dry, 2-8°C | [1] |

Note: Predicted values are based on the structural similarity to related compounds and general principles of organic chemistry.

Proposed Synthetic Route and Analytical Workflow

A plausible and efficient synthesis of this compound can be achieved through a variation of the Mannich reaction, a cornerstone of amine synthesis. This would typically involve the reaction of a suitable propargyl alcohol precursor with formaldehyde and pyrrolidine. The following diagram illustrates a conceptual synthetic and analytical workflow.

Figure 1: A conceptual workflow for the synthesis, purification, and characterization of this compound.

Spectroscopic Characterization: A Predictive Analysis

In the absence of a complete, publicly available experimental dataset, a predictive analysis of the spectroscopic data provides a robust framework for the identification and characterization of this compound. This analysis is based on the known spectral properties of its constituent fragments, namely the 3-pentyn-1-ol backbone and the pyrrolidine ring, and established principles of spectroscopic interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted chemical shifts for this compound are detailed below.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.7 | t | 2H | -CH₂-OH | Protons adjacent to the hydroxyl group are deshielded. |

| ~ 3.4 | t | 2H | -C≡C-CH₂-N | Protons adjacent to the nitrogen and the alkyne are deshielded. |

| ~ 2.6 | m | 4H | -N-(CH₂)₂- | Protons on the pyrrolidine ring adjacent to the nitrogen. |

| ~ 2.5 | q | 2H | HO-CH₂-CH₂- | Protons adjacent to the hydroxyl-bearing carbon. |

| ~ 1.8 | m | 4H | -(CH₂)₂- | Protons on the pyrrolidine ring beta to the nitrogen. |

| Variable | br s | 1H | -OH | The chemical shift of the hydroxyl proton is concentration and solvent dependent. |

Rationale is based on data from related structures such as 3-pentyn-1-ol and pyrrolidine, and general shielding/deshielding effects.[5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbon atoms in this compound are presented below.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 85 | -C≡C- | The sp-hybridized carbons of the internal alkyne. |

| ~ 80 | -C≡C- | The sp-hybridized carbons of the internal alkyne. |

| ~ 61 | -CH₂-OH | Carbon attached to the hydroxyl group. |

| ~ 52 | -N-(CH₂)₂- | Carbons on the pyrrolidine ring adjacent to the nitrogen. |

| ~ 45 | -C≡C-CH₂-N | Carbon adjacent to the nitrogen and the alkyne. |

| ~ 23 | -(CH₂)₂- | Carbons on the pyrrolidine ring beta to the nitrogen. |

| ~ 23 | HO-CH₂-CH₂- | Carbon adjacent to the hydroxyl-bearing carbon. |

Rationale is based on typical chemical shifts for similar functional groups.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3200 | Strong, Broad | O-H stretch | Characteristic of the hydroxyl group. |

| 2960-2850 | Medium | C-H stretch (sp³) | Aliphatic C-H bonds in the pyrrolidine and pentynol backbone. |

| ~ 2250 | Weak to Medium | C≡C stretch | Internal alkyne stretching vibration. |

| ~ 1100 | Medium | C-N stretch | Tertiary amine C-N bond vibration. |

| ~ 1050 | Strong | C-O stretch | Primary alcohol C-O bond vibration. |

Rationale is based on characteristic IR frequencies for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For this compound, Electrospray Ionization (ESI) would be a suitable soft ionization technique.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion | Rationale |

| 154.12 | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight. |

| 136.11 | [M+H - H₂O]⁺ | Loss of a water molecule from the protonated parent ion. |

| 84.08 | [C₅H₁₀N]⁺ | Fragmentation yielding the pyrrolidinomethyl cation. |

| 70.08 | [C₄H₈N]⁺ | Fragmentation of the pyrrolidine ring. |

Fragmentation patterns are predicted based on the stability of the resulting carbocations and established fragmentation mechanisms.

Conclusion: A Foundation for Further Research

This technical guide provides a comprehensive, albeit predictive, characterization of this compound. The presented data, derived from the analysis of its structural components and fundamental spectroscopic principles, offers a robust baseline for researchers and developers. It serves as a reliable reference for the identification, synthesis, and purification of this versatile molecule. The unique structural motifs of this compound position it as a valuable asset in the construction of novel chemical entities with potential therapeutic applications. Further experimental validation of the data presented herein will undoubtedly solidify its role in the advancement of medicinal chemistry and drug discovery.

References

- Google Patents. WO2016135163A1 - Alkynyl alcohols and methods of use.

-

Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. (2023). ChemRxiv. [Link]

-

Exploring the Uses and Properties of Propargylic Alcohol in Organic Chemistry. (2024). Medium. [Link]

-

Frederick, M. O., et al. (2012). Preparation and Utility of N-Alkynyl Azoles in Synthesis. ACS Catalysis, 2(5), 781–794. [Link]

-

Nguyen, N. T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1140–1153. [Link]

-

We report herein, an unprecedented reactivity of propargyl alcohols as a “Three-Carbon Synthon”... (n.d.). ChemRxiv. [Link]

-

Organic Syntheses. (s)-5-pyrrolidin-2-yl-1h-tetrazole. [Link]

- Google Patents.

-

Kumpinš, V., et al. (2020). Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. In Carbohydrate Chemistry (1st ed.). CRC Press. [Link]

-

Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. (2024). MDPI. [Link]

-

ResearchGate. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]

- Google P

-

National Toxicology Program. (2018). Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice Following Whole-body Inhalation Exposure. National Institutes of Health. [Link]

-

Lucero, A. J., Sethi, V. K., & Tuminello, W. H. (2011). Process and catalyst for production of mixed alcohols from synthesis gas (U.S. Patent No. 8,048,933). U.S. Patent and Trademark Office. [Link]

-

NIST WebBook. 3-Pentyn-1-ol. [Link]

-

NIST WebBook. Pyrrolidine. [Link]

Sources

- 1. 550302-87-9|this compound|BLD Pharm [bldpharm.com]

- 2. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the Uses and Properties of Propargylic Alcohol in Organic Chemistry [tengerchemical.com]

- 5. 550302-87-9 Cas No. | 5-(1-Pyrrolidinyl)-3-pentyn-1-ol | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to ¹H and ¹³C NMR of Functionalized Pyrrolidines

Introduction: The Pyrrolidine Scaffold and the Indispensable Role of NMR

The pyrrolidine ring is a quintessential five-membered nitrogen-containing heterocycle that stands as a privileged scaffold in medicinal chemistry and drug development. Its prevalence in natural products, such as proline and hydroxyproline, and its incorporation into a vast array of pharmaceuticals underscore its significance.[1] The conformational flexibility and potential for stereoisomerism inherent in functionalized pyrrolidines demand robust analytical techniques for unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both ¹H and ¹³C nuclei, is the most powerful tool for elucidating the precise constitution, configuration, and conformation of these vital molecules.

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practical applications of NMR for the analysis of functionalized pyrrolidines. We will move beyond a rudimentary overview of spectral interpretation to explore the causal relationships between molecular structure and NMR observables, empowering you to tackle complex characterization challenges with confidence.

The Foundation: Conformation of the Pyrrolidine Ring

Unlike the relatively rigid six-membered cyclohexane ring, the five-membered pyrrolidine ring is conformationally mobile, rapidly interconverting between non-planar forms to alleviate torsional strain.[2] Understanding these conformations is paramount, as they directly influence the dihedral angles between protons, which in turn dictates the magnitude of their spin-spin coupling constants—a key parameter for stereochemical assignment. The two primary conformations are the Envelope (C_s symmetry) and the Twist (C_2 symmetry) .

-

Envelope Conformation: Four of the ring atoms are coplanar, while the fifth is puckered out of the plane.

-

Twist Conformation: Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.

The energy barrier between these conformations is low, meaning that in solution, a functionalized pyrrolidine often exists as a dynamic equilibrium of multiple conformers.[3] The observed NMR spectrum is a population-weighted average of these states. The nature and position of substituents heavily influence which conformation is energetically favored.[4]

Caption: Primary conformations of the pyrrolidine ring.

¹H NMR Spectroscopy: Decoding the Proton Environment

The ¹H NMR spectrum provides a wealth of information through chemical shifts, spin-spin coupling, and signal multiplicities.

Chemical Shifts (δ)

The chemical shift of a proton is highly sensitive to its electronic environment. Protons attached to carbons adjacent to the electronegative nitrogen atom (C2 and C5) are deshielded and resonate further downfield than those at C3 and C4.

The nature of the substituent on the nitrogen atom (R) has a profound effect on the chemical shifts of the α-protons (C2-H, C5-H). Electron-withdrawing groups (e.g., acyl, sulfonyl) deshield these protons significantly due to the inductive effect and by altering the nitrogen's hybridization and inversion barrier.[5]

| Proton Position | Typical Chemical Shift (ppm) | Influencing Factors |

| N-H | 1.0 - 3.5 (often broad) | Solvent, concentration, hydrogen bonding. |

| C2-H, C5-H | 2.5 - 3.5 | Highly dependent on N-substituent. Downfield shift with electron-withdrawing groups. |

| C3-H, C4-H | 1.5 - 2.2 | Affected by ring substituents and stereochemistry. |

| Substituent-H | Variable | Dependent on the functional group. |

Note: These are general ranges and can vary significantly based on the specific substitution pattern and solvent.[6][7]

Spin-Spin Coupling (³J): The Key to Stereochemistry

While chemical shifts provide information on connectivity, vicinal coupling constants (³J), which arise from the interaction of protons on adjacent carbons, are the most powerful tool for determining relative stereochemistry (cis/trans). The magnitude of ³J is related to the dihedral angle (φ) between the coupled protons, as described by the Karplus equation.

-

A large ³J value (typically 7-12 Hz) corresponds to a dihedral angle of ~180° (anti-periplanar).

-

A small ³J value (typically 0-5 Hz) corresponds to a dihedral angle of ~90° (syn-clinal).

For pyrrolidines, establishing the relative configuration of substituents at C2 and C3, for example, relies on measuring the coupling constant between H2 and H3. A larger ³J value often suggests a trans relationship, while a smaller value suggests a cis relationship. However, due to the ring's flexibility, this is not an absolute rule. The observed J-coupling is an average of the values from all populated conformations. Therefore, a careful analysis, sometimes supported by computational modeling, is necessary for definitive assignments.[8][9]

Diastereotopicity: A Common Source of Complexity

When a substituent creates a stereocenter, the two protons on an adjacent methylene group (e.g., at C3) are no longer chemically equivalent. They are diastereotopic . This means they will have different chemical shifts and will couple to each other (geminal coupling, ²J) and to adjacent protons with different coupling constants. This leads to more complex splitting patterns, often appearing as multiplets that require careful analysis or simulation to deconstruct.[10]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H data by providing a direct map of the carbon framework. With proton decoupling, each unique carbon atom typically appears as a single sharp line.

Chemical Shifts (δ)

Similar to ¹H NMR, the chemical shifts of pyrrolidine carbons are influenced by their proximity to the nitrogen atom and the electronic nature of substituents.

| Carbon Position | Typical Chemical Shift (ppm) | Influencing Factors |

| C2, C5 | 45 - 65 | Highly sensitive to N-substituents and C-substituents. |

| C3, C4 | 25 - 40 | Less sensitive to N-substitution but highly affected by adjacent functional groups. |

Note: These ranges are illustrative. Aromatic, carbonyl, or other functional groups will appear in their characteristic regions.[11]

The presence of electron-withdrawing groups on the nitrogen or the ring carbons will shift the corresponding carbon signals downfield (to a higher ppm value).[12]

Advanced 2D NMR Techniques: A Self-Validating Workflow for Unambiguous Assignment

For complex functionalized pyrrolidines, 1D NMR spectra can be crowded and ambiguous. A suite of 2D NMR experiments provides the necessary resolving power and correlation data to build a self-validating structural assignment.[13]

Caption: Workflow for systematic structural elucidation using NMR.

-

¹H-¹H COSY (Correlation Spectroscopy): This is the cornerstone of proton assignment. A cross-peak in a COSY spectrum indicates that two protons are spin-coupled (typically over 2-3 bonds).[14] By "walking" through the correlation network, one can trace the connectivity of protons from C2 to C3, C3 to C4, and so on, establishing the proton framework of the pyrrolidine ring.[15]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment is essential for unambiguously assigning carbons. It generates a cross-peak for each proton that is directly attached to a carbon atom.[16] By correlating the already assigned protons (from ¹H and COSY data) to their corresponding carbon signals, the ¹³C spectrum can be fully assigned.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the final piece of the puzzle, revealing long-range correlations between protons and carbons over two or three bonds (²J_CH, ³J_CH).[14] This is exceptionally powerful for:

-

Positioning Substituents: A correlation from a substituent's proton to a specific ring carbon confirms its point of attachment.

-

Assigning Quaternary Carbons: Since quaternary carbons have no attached protons, they are invisible in an HSQC spectrum. HMBC cross-peaks from nearby protons to the quaternary carbon are the only way to assign them definitively.

-

Confirming the Ring Structure: Correlations between, for example, the C5 protons and the C2 carbon can help confirm the cyclic nature and overall fragment assembly.[17]

-

Experimental Protocols: Ensuring Data Integrity

The quality of your NMR data is directly dependent on rigorous experimental technique.

Sample Preparation

-

Analyte: Weigh approximately 5-10 mg of the purified functionalized pyrrolidine directly into a clean, dry NMR tube. For ¹³C NMR, a more concentrated sample (15-25 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. CDCl₃ is a common first choice. For more polar compounds, DMSO-d₆, CD₃OD, or D₂O may be necessary.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

-

Homogenization: Cap the tube and gently vortex or invert several times to ensure the sample is completely dissolved and the solution is homogeneous. A brief sonication can aid dissolution if needed.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a new NMR tube.

Data Acquisition

The following is a general guide for a modern 400-600 MHz spectrometer. Specific parameter names may vary by manufacturer (Bruker, Jeol, Varian).

-

Instrument Setup: Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).

-

¹H Spectrum:

-

Experiment: Standard 1D proton experiment.

-

Spectral Width: ~12-16 ppm, centered around 6-7 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 8-16 scans, adjust as needed for signal-to-noise.

-

-

¹³C Spectrum:

-

Experiment: Standard 1D carbon with proton decoupling (e.g., zgpg30).

-

Spectral Width: ~220-240 ppm, centered around 110-120 ppm.

-

Number of Scans (ns): 1024 or more, depending on concentration. This is often the longest experiment.

-

-

¹H-¹H COSY:

-

Experiment: Standard gradient-selected COSY (e.g., cosygpqf).

-

Number of Scans (ns): 2-4 per increment.

-

Increments (F1 dimension): 256-512.

-

-

¹H-¹³C HSQC:

-

Experiment: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2).

-

¹J_CH Coupling Constant: Set to ~145 Hz (a good average for sp³ C-H bonds).

-

Number of Scans (ns): 2-8 per increment.

-

-

¹H-¹³C HMBC:

-

Experiment: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).

-

Long-Range Coupling Constant: Set to 7-8 Hz to optimize for typical ²J and ³J correlations.[14]

-

Number of Scans (ns): 8-32 per increment, as this experiment is less sensitive.

-

Conclusion

The structural elucidation of functionalized pyrrolidines is a task perfectly suited to the capabilities of modern NMR spectroscopy. By systematically applying a combination of 1D and 2D NMR experiments, one can move from an unknown compound to a fully validated structure. A thorough understanding of how conformation influences chemical shifts and coupling constants, combined with the robust connectivity information provided by COSY, HSQC, and HMBC, forms a self-validating system. This approach not only confirms the desired molecular structure but also provides profound insights into the stereochemical and conformational properties that are critical for function in the context of drug design and development.

References

-

The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available at: [Link] [Accessed January 22, 2026].

-

The Royal Society of Chemistry. Facile Access to α-Aryl Substituted Pyrrolidines. Available at: [Link] [Accessed January 22, 2026].

-

ResearchGate. Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl 3 ) of 9a. Available at: [Link] [Accessed January 22, 2026].

-

Lukoyanova, O., Kitaygorodskiy, A., Cardona, C. M., & Echegoyen, L. (2007). ¹H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry, 13(29), 8294-301. Available at: [Link] [Accessed January 22, 2026].

-

ResearchGate. Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Available at: [Link] [Accessed January 22, 2026].

-

YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). Available at: [Link] [Accessed January 22, 2026].

-

Napolitano, J. G., Gavín, J. A., García, C., Norte, M., Fernández, J. J., & Daranas, A. H. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry, 17(23), 6338-47. Available at: [Link] [Accessed January 22, 2026].

-

ResearchGate. NMR spectrum data of cis-3-hydroxy-L-proline. Available at: [Link] [Accessed January 22, 2026].

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link] [Accessed January 22, 2026].

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Available at: [Link] [Accessed January 22, 2026].

-

Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... Available at: [Link] [Accessed January 22, 2026].

-

ResearchGate. On the Configuration of Five-Membered Rings: A Spin-Spin Coupling Constant Approach | Request PDF. Available at: [Link] [Accessed January 22, 2026].

-

Journal of Chemical and Pharmaceutical Research. Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Available at: [Link] [Accessed January 22, 2026].

-

National Center for Biotechnology Information. L-Hydroxyproline. PubChem Compound Summary for CID 5810. Available at: [Link] [Accessed January 22, 2026].

-

Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link] [Accessed January 22, 2026].

-

RSC Publishing. Influence of proline and hydroxyproline as antimicrobial and anticancer peptide components on the silver(I) ion activity. (2024). Available at: [Link] [Accessed January 22, 2026].

-

San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). Available at: [Link] [Accessed January 22, 2026].

-

SpectraBase. Pyrrolidine - Optional[1H NMR] - Spectrum. Available at: [Link] [Accessed January 22, 2026].

-

Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link] [Accessed January 22, 2026].

-

University of Wisconsin-Madison. Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available at: [Link] [Accessed January 22, 2026].

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Available at: [Link] [Accessed January 22, 2026].

-

Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link] [Accessed January 22, 2026].

-

Poštová Slavětínská, L., Rejman, D., & Pohl, R. (2014). Pyrrolidine nucleotide analogs with a tunable conformation. Beilstein journal of organic chemistry, 10, 1967–1980. Available at: [Link] [Accessed January 22, 2026].

-

ACS Publications. Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. (2024). Available at: [Link] [Accessed January 22, 2026].

-

National Center for Biotechnology Information. Identification of the Novel Synthetic Opioid N‐Pyrrolidino Isotonitazene at an Australian Drug Checking Service. (2024). Available at: [Link] [Accessed January 22, 2026].

-

Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. Available at: [Link] [Accessed January 22, 2026].

-

ResearchGate. 1 H NMR spectra of trans-4-hydroxy- L -proline methyl ester. Available at: [Link] [Accessed January 22, 2026].

-

ResearchGate. 1 H-and 13 C-NMR chemical shift values of compound 4a. Available at: [Link] [Accessed January 22, 2026].

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link] [Accessed January 22, 2026].

-

Beilstein Journals. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (2024). Available at: [Link] [Accessed January 22, 2026].

-

National Center for Biotechnology Information. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023). Available at: [Link] [Accessed January 22, 2026].

-

National Center for Biotechnology Information. Pyrrolidine synthesis via ring contraction of pyridines. (2024). Available at: [Link] [Accessed January 22, 2026].

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. On the configuration of five-membered rings: a spin-spin coupling constant approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. semanticscholar.org [semanticscholar.org]

- 13. emerypharma.com [emerypharma.com]

- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. m.youtube.com [m.youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

Introduction: The Significance of the Pyrrolidine Ring in Modern Science

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Pyrrolidine Derivatives

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a cornerstone of chemical and biological sciences. Its unique conformational rigidity and basic nitrogen atom make it a privileged scaffold in a vast array of molecules, from essential amino acids like proline to potent pharmaceuticals and complex natural products. Pyrrolidine derivatives are integral to drug development, with notable examples including KRAS inhibitors for cancer therapy, various synthetic cathinones relevant to forensic science, and naturally occurring pyrrolizidine alkaloids of toxicological concern.

Understanding the gas-phase behavior of these molecules under mass spectrometric conditions is paramount for their unambiguous identification and structural elucidation. Whether characterizing a novel drug candidate, identifying a metabolite, or screening for contaminants in food, a deep knowledge of fragmentation pathways provides the necessary specificity and confidence. This guide offers a detailed exploration of the core principles governing the mass spectrometric fragmentation of pyrrolidine derivatives, synthesizing mechanistic theory with field-proven analytical strategies.

Chapter 1: The Influence of Ionization Techniques

The initial ionization event dictates the subsequent fragmentation cascade. The choice of ionization source is therefore the first critical decision in the analytical workflow, directly impacting the nature and extent of fragmentation observed.

Electron Ionization (EI): Inducing Extensive Fragmentation for Library Matching

Electron Ionization is a high-energy ("hard") technique that bombards the analyte with energetic electrons (typically 70 eV). This process ejects an electron from the molecule, producing a high-energy molecular radical cation (M•+). This excess energy is rapidly dissipated through a series of predictable bond cleavages, generating a complex but highly reproducible fragmentation pattern that serves as a chemical fingerprint.

For the parent pyrrolidine molecule (C₄H₉N, MW 71.12), the most characteristic fragmentation pathway under EI is alpha-cleavage (α-cleavage) . This involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom. The driving force is the formation of a highly stable, resonance-stabilized iminium cation. In the case of unsubstituted pyrrolidine, loss of a hydrogen radical (H•) from the C2 position leads to the formation of the base peak at m/z 70. A subsequent, and also prominent, fragmentation is the loss of an ethylene molecule (C₂H₄) via a retro-Diels-Alder-type rearrangement, resulting in a characteristic ion at m/z 43.

Electrospray Ionization (ESI): Soft Ionization for Molecular Weight and MS/MS

In contrast to EI, Electrospray Ionization is a "soft" ionization technique that imparts minimal excess energy to the analyte. It is the workhorse of modern LC-MS. For pyrrolidine derivatives, the basic nitrogen atom is readily protonated in the acidic mobile phases typically used in reversed-phase chromatography, forming a stable even-electron protonated molecule, [M+H]⁺.

The primary advantage of ESI is its ability to deliver an intact precursor ion representing the molecular weight of the analyte into the mass spectrometer. This [M+H]⁺ ion can then be selectively isolated and subjected to controlled fragmentation through Collision-Induced Dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment. This allows for targeted structural elucidation, which is particularly crucial for analyzing complex mixtures. The majority of the mechanisms discussed in the following chapters pertain to the CID of these [M+H]⁺ ions.

Chapter 2: Core Fragmentation Pathways of Protonated Pyrrolidine Derivatives

The fragmentation of protonated pyrrolidine derivatives is governed by the stability of the resulting fragment ions and neutral losses, with the proton's location playing a key role in directing the cleavage pathways.

Alpha-Cleavage and Ring Opening in N-Acyl Derivatives

For N-acyl pyrrolidines, a common structural motif in synthetic cathinones and other pharmaceuticals, fragmentation is often initiated by cleavage of the N-acyl bond or by ring-opening pathways. A prominent example is seen in α-pyrrolidinophenone synthetic cathinones. Under CID, a dominant fragmentation pathway is the neutral loss of the entire pyrrolidine ring (71 Da).[1] This occurs via a hydrogen rearrangement, leading to the formation of a stable alkylphenone cation.[1]

This initial loss is often followed by a series of subsequent fragmentations of the remaining structure, such as the loss of neutral alkenes and eventually the formation of a stable tropylium ion (m/z 91 for unsubstituted phenyl rings).[1] This predictable pathway is invaluable for identifying compounds within this class.[1][2]

The Proline Effect in Peptides

When incorporated into a peptide chain, the pyrrolidine ring of proline introduces significant conformational constraints. This has a profound impact on peptide fragmentation. Cleavage of the amide bond C-terminal to a proline residue is often energetically unfavorable and thus suppressed. Conversely, fragmentation of the amide bond N-terminal to proline is often enhanced.

Furthermore, proline-containing peptides exhibit unique and complex fragmentation behaviors, including rearrangements and the elimination of the proline residue along with its C-terminal neighbor as a neutral oxazolone.[3][4] In studies of heptapeptides, it was observed that b₇ ions undergo a head-to-tail cyclization, followed by a ring-opening that preferentially places the proline residue at the N-terminus, facilitating this unique neutral loss.[3][4] This behavior is critical for accurate peptide sequencing in proteomics research.[3]

The "Proton Sequestration" Challenge in Drug Development

A significant analytical challenge arises when the pyrrolidine ring is part of a larger, complex molecule, such as modern KRAS G12C inhibitors.[5] Due to its high basicity, the pyrrolidine nitrogen preferentially sequesters the proton during ESI.[5] Upon CID, the charge is retained on the pyrrolidine-containing fragment, leading to a dominant and often uninformative fragment ion, while the rest of the molecular structure is lost as a neutral species.[5][6] This "charge-remote" fragmentation prevents detailed structural characterization of the core scaffold, hindering the identification of metabolites and impurities.[5]

Chapter 3: Field-Proven Methodologies and Protocols

Overcoming the challenges associated with pyrrolidine fragmentation requires tailored analytical strategies. The following protocols represent best practices for the characterization of these compounds.

Protocol 1: Standard LC-MS/MS Analysis for Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids (PAs) and their N-oxides are hepatotoxic compounds that can contaminate honey and herbal teas.[6][7] Their detection relies on sensitive and selective LC-MS/MS methods.

Objective: To quantify a panel of 28 common PAs in a herbal tea matrix.

Methodology:

-

Sample Preparation: a. Homogenize 1 g of the herbal tea sample. b. Perform an acidic extraction using 0.05 M sulfuric acid in water/methanol. c. Centrifuge and collect the supernatant. d. Clean up the extract using strong cation exchange (SPE) solid-phase extraction. e. Elute the PAs, evaporate to dryness, and reconstitute in a mobile-phase-compatible solvent.

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3 µm).[8]

-

Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water.[8]

-

Mobile Phase B: 5 mM ammonium formate with 0.1% formic acid in methanol.[8]

-

Gradient: A typical gradient would run from low (~5%) to high (~95%) organic content over 15-20 minutes to resolve isomeric PAs.

-

Flow Rate: 0.3 mL/min.[8]

-

-

Mass Spectrometry (MS):

-

Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM). For each PA, monitor at least two precursor-to-product ion transitions for confident identification and quantification.

-

Rationale: The acidic mobile phase ensures efficient protonation of the PAs. The use of dMRM maximizes sensitivity and allows for the simultaneous monitoring of dozens of compounds by only acquiring data when each analyte is expected to elute.[7] Matrix-matched calibration is often necessary to compensate for ion suppression or enhancement effects.[7]

Protocol 2: In-Source Fragmentation (ISF) for Challenging Scaffolds

To overcome the proton sequestration issue seen in molecules like KRAS inhibitors, a clever strategy is to intentionally induce fragmentation before the MS/MS analysis stage.[5] This is achieved by optimizing the ion source parameters to promote the neutral loss of the problematic pyrrolidine moiety.

Objective: To enhance structural coverage of a pyrrolidine-containing drug molecule (e.g., GDC-6036) that yields an uninformative MS/MS spectrum.[5]

Methodology:

-

Initial Analysis: First, acquire a standard MS/MS spectrum of the protonated molecule [M+H]⁺. Confirm that it is dominated by a single fragment corresponding to the loss of the core scaffold as a neutral.

-

In-Source Fragmentation Optimization: a. Infuse the analyte at a constant concentration into the mass spectrometer. b. Instead of selecting the [M+H]⁺ ion for MS/MS, monitor the mass spectrum in full scan (MS1) mode. c. Systematically increase the voltage in the ion source (parameters may be named Cone Voltage, Declustering Potential, or Fragmentor Voltage depending on the instrument vendor). d. Observe the appearance of an ion corresponding to the neutral loss of the pyrrolidine moiety (e.g., for GDC-6036, this yields an ion at m/z 525).[5] Optimize the voltage to maximize the intensity of this in-source fragment ion while minimizing the original [M+H]⁺.

-

Targeted MS/MS Analysis: a. Set up a new MS/MS experiment. Instead of selecting the original [M+H]⁺ as the precursor, select the in-source generated fragment ion (e.g., m/z 525). b. Acquire the MS/MS spectrum of this new precursor.

-

Data Analysis: The resulting spectrum will show the fragmentation of the core molecular scaffold, providing significantly more structural information than the original MS/MS experiment.[5][10] This technique effectively circumvents the issue of proton sequestration by removing the highly basic site prior to CID.[5]

Chapter 4: Data Summary and Key Fragment Ions

For rapid identification, a summary of characteristic ions and neutral losses is invaluable.

| Class of Pyrrolidine Derivative | Ionization | Precursor Ion | Characteristic Fragment Ion(s) / Neutral Loss (NL) | Causality / Notes |

| Unsubstituted Pyrrolidine | EI | [M]•+ (m/z 71) | m/z 70 (Base Peak); m/z 43 | α-cleavage (loss of H•); Subsequent loss of C₂H₄. |

| α-Pyrrolidinophenones | ESI | [M+H]⁺ | NL of 71 Da (Pyrrolidine) | Formation of a stable alkylphenone cation.[1] |

| ESI | [M+H]⁺ | m/z 91 (or substituted equivalent) | Formation of the highly stable tropylium ion after subsequent losses.[1] | |

| Proline (in peptides) | ESI | [M+nH]ⁿ⁺ | Suppressed cleavage C-terminal to Pro | Steric hindrance and ring strain. |

| ESI | [M+nH]ⁿ⁺ | NL of [Pro + adjacent residue] | Unique rearrangement pathway via a macrocyclic intermediate.[3][4] | |

| KRAS Inhibitors (e.g., GDC-6036) | ESI | [M+H]⁺ | Dominant, uninformative ion | Proton is sequestered by the basic pyrrolidine ring.[5] |

| ESI (w/ ISF) | [M+H - Pyrrolidine]⁺ | Rich fragmentation of the core | ISF removes the basic site prior to MS/MS analysis.[5] |

Conclusion

The mass spectrometric fragmentation of pyrrolidine derivatives is a nuanced field where the interplay between molecular structure, ionization method, and analytical strategy dictates the quality of information obtained. A foundational understanding of core mechanisms, from the classic alpha-cleavage under EI to the complex rearrangements in protonated peptides, is essential. For researchers in drug development and other applied sciences, recognizing potential challenges like proton sequestration and employing advanced techniques such as in-source fragmentation can be the key to unlocking a wealth of structural data from an otherwise uninformative spectrum. By combining mechanistic knowledge with methodical, validated protocols, mass spectrometry serves as an indispensable tool for the confident characterization of this vital class of molecules.

References

- Title: Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC - NIH Source: National Institutes of Health URL

- Title: In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality Source: PubMed URL

- Title: Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme - Glen Jackson Source: West Virginia University URL

- Title: Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions Source: ACS Publications URL

- Title: ESI (+)‐MS/MS spectra of the target compounds: (A) pyrrolizidine...

-

Title: Pyrrolidine Source: NIST WebBook URL: [Link]

-

Title: Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry Source: ResearchGate URL: [Link]

-

Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]

-

Title: Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS Source: Agilent Technologies URL: [Link]

-

Title: Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones Source: ResearchGate URL: [Link]

-

Title: LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas Source: Shimadzu URL: [Link]

-

Title: Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry Source: DigitalCommons@PCOM URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 3. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lcms.cz [lcms.cz]

- 8. shimadzu.com [shimadzu.com]

- 9. digitalcommons.pcom.edu [digitalcommons.pcom.edu]

- 10. researchgate.net [researchgate.net]

Whitepaper: A Predictive Framework for Elucidating the Biological Activity of Novel Pyrrolidine-Alkyne Compounds

Abstract

The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. This guide presents a comprehensive framework for the prediction and validation of the biological activity of hybrid compounds incorporating both the pyrrolidine ring and an alkyne functional group. The pyrrolidine scaffold, a five-membered nitrogen heterocycle, is a cornerstone in modern drug discovery, prized for its favorable physicochemical properties and its presence in numerous FDA-approved drugs.[1][2] The alkyne group, once considered a mere synthetic intermediate, is now recognized as a critical pharmacophore capable of forming unique interactions with biological targets and serving as a versatile handle for bioorthogonal chemistry.[3][4] By integrating state-of-the-art computational prediction methodologies with robust experimental validation protocols, this document provides researchers and drug development professionals with a self-validating workflow to navigate the chemical space of pyrrolidine-alkyne compounds, accelerating the identification of promising therapeutic leads.

The Strategic Value of Pyrrolidine and Alkyne Moieties in Drug Design

The Pyrrolidine Scaffold: A Privileged 3D Motif

The prevalence of the pyrrolidine ring in natural products and pharmaceuticals is not coincidental.[5][6] Its significance stems from a unique combination of structural and chemical properties:

-

Three-Dimensionality: Unlike flat aromatic rings, the saturated sp³-hybridized nature of the pyrrolidine ring provides a non-planar structure. This inherent three-dimensionality, governed by a phenomenon known as "pseudorotation," allows for a more comprehensive exploration of pharmacophore space, enabling compounds to make more specific and high-affinity interactions with the complex 3D architecture of protein binding sites.[1][7]

-

Physicochemical Properties: The nitrogen atom within the ring can act as a hydrogen bond acceptor, while an attached proton can serve as a donor, enhancing interactions with biological targets. Furthermore, the pyrrolidine motif often improves aqueous solubility and other key ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[8]

-

Stereochemical Richness: The pyrrolidine ring can possess multiple chiral centers, allowing for the synthesis of stereoisomers with distinct biological profiles and binding modes. This stereochemical diversity is crucial for optimizing target selectivity and reducing off-target effects.[1]

-

Proven Therapeutic Relevance: The pyrrolidine scaffold is a core component of drugs across a vast range of therapeutic areas, including antivirals, antihypertensives, and agents for central nervous system (CNS) disorders, underscoring its versatility and acceptance by biological systems.[2][9]

The Alkyne Functional Group: More Than a Synthetic Handle

The alkyne moiety is a powerful tool in medicinal chemistry, offering unique chemical reactivity and structural features.[3]

-

Bioorthogonal Reactivity: Terminal alkynes are famously used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, enabling the covalent linkage of molecules with high efficiency and specificity in complex biological environments.[3]

-

Structural Role: The linear geometry of the alkyne group can act as a rigid linker or spacer within a molecule, precisely orienting other pharmacophoric groups.

-

Target Interactions: Alkynes can participate in non-covalent interactions, including hydrogen bonding (with the acetylenic proton) and unique π-stacking or carbon-bonding interactions with protein residues, contributing to binding affinity.

-

Metabolic Stability: The introduction of an alkyne can block sites of metabolism, improving the pharmacokinetic profile of a drug candidate.

The combination of the 3D, stereochemically rich pyrrolidine scaffold with the rigid, reactive alkyne group creates a powerful platform for designing novel compounds with potentially synergistic or entirely new biological activities.

A Predictive Workflow for Bioactivity Assessment

To efficiently navigate the vast chemical space of potential pyrrolidine-alkyne compounds, a robust, multi-tiered computational workflow is essential. This in silico process allows for the rapid screening of large virtual libraries to prioritize a smaller, more manageable set of compounds for synthesis and experimental validation.

Step 1: Target Selection and Molecular Docking

The initial step involves identifying a plausible biological target. Given the broad activities of pyrrolidine derivatives, potential targets are numerous. For instance, they are known to act as enzyme inhibitors (e.g., cholinesterases, kinases, α-glucosidase) and receptor modulators.[2][10] The choice of target should be hypothesis-driven, based on the desired therapeutic outcome.

Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction (binding affinity).[11] This allows us to virtually screen thousands of compounds, filtering for those that are sterically and electronically complementary to the target's active site. This pre-screening dramatically reduces the number of compounds that need to be synthesized, saving significant time and resources.[12]

Protocol 1: Molecular Docking of a Virtual Library

-

Target Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-factors, and existing ligands from the PDB file.

-

Add polar hydrogens and assign atomic charges (e.g., using AutoDock Tools).

-

Define the binding site by creating a grid box centered on the active site cavity.

-

-

Ligand Preparation:

-

Generate 3D structures for the virtual library of pyrrolidine-alkyne compounds.

-

Assign atomic charges and define rotatable bonds for each ligand.

-

Convert ligand files to the appropriate format (e.g., PDBQT for AutoDock Vina).

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock Vina) to systematically fit each ligand into the defined binding site of the protein.

-

The software will generate multiple binding poses for each ligand and calculate a corresponding binding energy score.

-

-

Analysis:

-

Rank the compounds based on their predicted binding affinity (docking score).

-

Visually inspect the binding poses of the top-scoring compounds to analyze key interactions (hydrogen bonds, hydrophobic contacts, etc.) with active site residues. This step is critical for ensuring the predicted binding is chemically sensible.

-

Step 2: Quantitative Structure-Activity Relationship (QSAR)

QSAR models provide a mathematical correlation between the chemical features of a set of molecules and their biological activity.[13] For a novel class like pyrrolidine-alkynes, a QSAR model can be built using existing data from compounds containing similar fragments or, ideally, after an initial round of experimental screening to generate a training dataset.

Causality: While docking predicts affinity for a specific target, QSAR can predict a more general biological effect (e.g., cytotoxicity) without a known target.[14] By calculating hundreds of molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties), machine learning algorithms can identify which combination of descriptors is most predictive of activity.[15] This allows for the rapid estimation of activity for an entire virtual library.

Experimental Validation: From Prediction to Proof

Computational predictions, no matter how sophisticated, must be validated through empirical testing. The highest-ranking compounds from the in silico workflow, exhibiting both strong predicted binding affinity and favorable QSAR/ADMET profiles, should be prioritized for chemical synthesis.

Target-Based Assays: Enzyme Inhibition

If a specific enzyme was targeted (e.g., α-glucosidase for diabetes), a direct inhibition assay is the primary validation step.[10]

Protocol 2: α-Glucosidase Inhibition Assay (Example)

-

Materials: α-glucosidase enzyme, p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate, phosphate buffer (pH 6.8), test compounds (dissolved in DMSO), positive control (e.g., Acarbose), 96-well microplate, plate reader.

-

Procedure:

-

Add 50 µL of phosphate buffer to each well of a 96-well plate.

-

Add 10 µL of the test compound solution at various concentrations.

-

Add 20 µL of α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of pNPG substrate solution.

-

Incubate the plate at 37°C for another 20 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

-

Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol released, indicating enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration compared to the control (DMSO vehicle).

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

-

Phenotypic Assays: Anticancer Cytotoxicity

For compounds predicted to have anticancer activity, a common primary screen is the MTT assay, which measures cell viability.[16]

Protocol 3: MTT Cytotoxicity Assay

-

Materials: Human cancer cell line (e.g., MCF-7), complete culture medium (e.g., DMEM with 10% FBS), test compounds, positive control (e.g., Doxorubicin), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well cell culture plate.

-

Procedure:

-

Seed cells into a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Remove the medium and dissolve the formazan crystals by adding 150 µL of DMSO to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) by plotting viability against the log of compound concentration.

-

Data Summary and Interpretation

To facilitate analysis and comparison, all quantitative data should be summarized in a structured format.

Table 1: Predicted and Experimental Data for Hypothetical Pyrrolidine-Alkyne Series

| Compound ID | Docking Score (kcal/mol) | Predicted pIC₅₀ (QSAR) | Experimental IC₅₀ (µM) [Enzyme Assay] | Experimental IC₅₀ (µM) [MTT Assay] |

| PA-001 | -9.2 | 6.8 | 1.5 | >100 |

| PA-002 | -8.5 | 6.1 | 7.8 | >100 |

| PA-003 | -7.1 | 5.2 | 55.0 | 12.3 |

| PA-004 | -9.5 | 7.1 | 0.8 | 75.4 |

| Control | N/A | N/A | 0.5 (Acarbose) | 0.2 (Doxorubicin) |

Interpretation: In this hypothetical example, a strong correlation between the docking score and the enzyme assay results for compounds PA-001, PA-002, and PA-004 would validate the docking model. Compound PA-003 shows poor enzyme inhibition but moderate cytotoxicity, suggesting a different mechanism of action that was not captured by the target-based docking but might be hinted at by a broader QSAR model. Compound PA-004 emerges as the most promising lead from this initial screen for the targeted enzyme.

Conclusion and Future Directions

The strategic combination of the pyrrolidine and alkyne moieties offers a fertile ground for the discovery of novel bioactive compounds. The framework presented herein provides a logical, efficient, and self-validating pathway from conceptual design to experimental proof. By leveraging the predictive power of molecular docking and QSAR and confirming these predictions with targeted in vitro assays, research teams can significantly de-risk and accelerate their drug discovery programs. Future work should focus on expanding the library of pyrrolidine-alkyne scaffolds, developing more refined machine learning models as more experimental data becomes available, and exploring the potential for these compounds in therapeutic areas where the parent scaffolds have already shown promise, such as neurodegenerative diseases, cancer, and infectious diseases.[16][17][18]

References

- Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ChemMedChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZlYnpMJkbtJDPefQrEoYORKgcrA3hWIHKf6dmH8lz7nKHbf7OwUNVKpIBB3hpqjJUT0gaaW2k2tuzPHiEZecvrBCruWD7mTrL3VdTK3b6VJ6ZBeONy0QaruqEKhm_TeKD09BGtDTWsmHlpnk=]

- Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4m9uANXCxjisvQ_nCoIvno_M82RBI8zUPWS7c_-0Usl91nNXKIscCEdWc5gJfbjlDtxt8S7Dsw4K-cC52cbveKLoq6pw-wDdukJekcFffwPv7ZZg8jIFS3oucPTccEmTdwkYSSwuYXbRwE70oNvTBpD_GisEJbjnf66hpR6uncIc8aJD3ABjXKM679LitwTFQaGOmPw==]

- Bhat, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYcSuGuwKpIYkTjmu0ZTRFZO5ApA_gSKsY_9VVPsGiQKPsVyfE4IBKiLJEEtdXeS6H0Nrt66GVQ-0vcsCQakQOHDBTuMAL_HdKuBAQBKGAW-k2L4eLHUk9j24flc0QPGTpXcFd-REWD40EJo0m9d7RxlqA7fUAdNmJIf-YLg9n-QMrdfjZNfE0IglB2W-IrILD2_-68A4vO6QdAUwnAg==]

- Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZgwKK_47xCNapppY7T7DH28KgRCTqti91frBReLgqT0B705FMadAsKx3UTbS1iyBjPIxcDNTaaLc5oeIA2FD-kEaHaI5MXaqpzbTN2dd_mQAY2afLsMfyZLcoFamC9TfTwX-uCrhfvNtuZfy4]

- Sidelnikov, A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbOsJmxam7etAf9MuJv8qbdsYXrvWG1h7tbIvpYhpu7qV7WP5cgDa10Tx3kAFX4vHq8QPy44iQYQoWtsl4VLtVTkPPHfMRoIthZ0QKqmShRNagcvyWd_8ExS6vMfs5BMFkjOxf2w==]

- Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCAYIWkxVcjZWOmC3BAZehYTbSgi1TmYOxPGgCn9JWGDIyoJ6CX2y9sH2cxANVONNlJS46senUjwfM1Spdb5yNpB80LxCj4giVfRo9VUgloBpNXFcorcv0j82W8IoLO_SVWx1w]

- Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6p4cy6yUdNyWrc-WhRyMG5R9ON0L-YUS46LEi6eLuiCjQtukklZLkOVSZo2qyhH0xrlBM8IkMCOg7wM56vgUS35Iqy7QVtPzubz0do8UUwYpJy_pmj0oXiDtgS6zMQLAFE2Ro]

- Bhat, A. A., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8J154ummyfvia1noMnbKxJBaAxKxuUVVOw1T4yroBV9oCX_HhVvT7lrcLyB3ItZG8_mNMjFXNyPVIWqP4rAVAGjl6MHjBE3I796VLUdJrZo4MC3COrrPjXPuSczqouDNQDqOBMSBieX-Q9LjC]

- Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. ScienceDirect. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFM4ZcyfKXD6SOmIVYDfJ1u3eJqIH4V8uR24XPwJH_SXe9TtH4oIhCQ7K2O1yYWSrtQ5MfyCXMhABlk9Mv4Mnt3_hr0XsgXzTOsbfud-tak1ucHIAjvYVVfZCcoggEEzBxXLTKEOq07y0oiUqIwfB_7Xws5ieOc14oAzTtWrp2UUR0vROfL4aTkIG0AsFUYAgRY2mEoH92qwUw1W5JV4fvmnpp8tPHNP-J78lDJY_O9OkiXVRYDOpqRiyrWHOlevsvtXHnb]

- Zhang, W., & Liu, W. (2020). Biosynthesis of alkyne-containing natural products. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc2yV8yh4CLGKCroro-EZZs54fL0Vr0Ysi3s9BMATLGC8DML176RM3ddvJng61F5nKXV5DoCGzVxRFkBrpUOxVVfujmOfsHVs_YgRfgV9KAYfYLCK2GpslTEgAaNOu_GfbiNiYXqvkhvOsQkw=]

- Zaki, R. M., et al. (2022). Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK-2erdDRSbvZ8we1shs4sql06jKNuElNqecr28OaZ5exxMlUeyA-6NOMe1hbxFauUYotF-Lvr2AVbX7ilygYE65LbTALrp1KsJ4XinY8p28b7-42DiOfIm1U-zkfhxMRFzLxFH-UJ1q6r2Gv1Kza6ejyuCDjKoGS_Z4QNdg==]